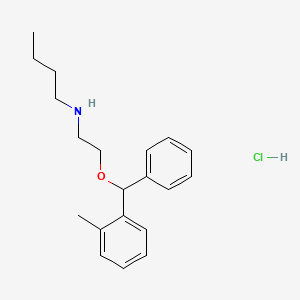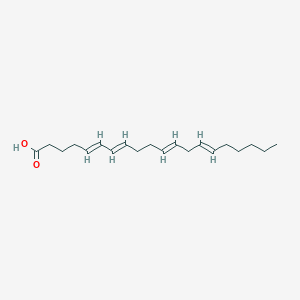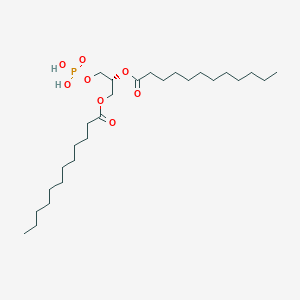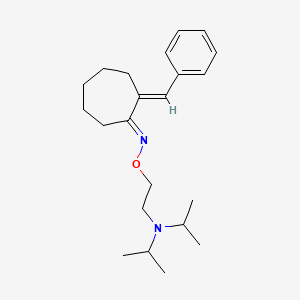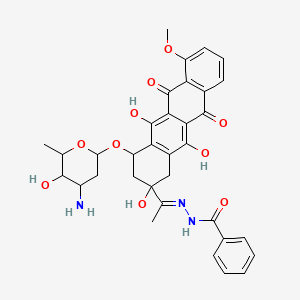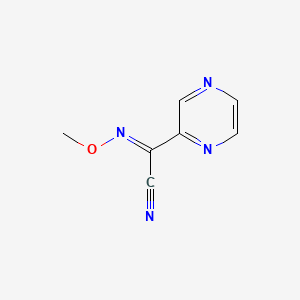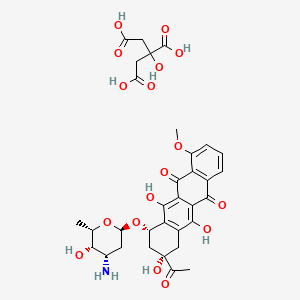
Daunorubicin citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daunorubicin citrate is a chemotherapy medication used to treat various types of cancer, including acute myeloid leukemia, acute lymphoblastic leukemia, chronic myelogenous leukemia, and Kaposi’s sarcoma . It belongs to the anthracycline family of medications and works by blocking the function of topoisomerase II, an enzyme involved in DNA replication .
Scientific Research Applications
Daunorubicin citrate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of other anthracycline antibiotics, such as doxorubicin, epirubicin, and idarubicin .
Biology: In biological research, this compound is used to study the mechanisms of DNA replication and repair, as well as the effects of DNA intercalation on cellular processes .
Medicine: Medically, this compound is used in chemotherapy regimens to treat various types of cancer. It is often combined with other chemotherapy drugs to enhance its efficacy .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daunorubicin is synthesized from bacteria of the Streptomyces type . The synthesis involves several steps, including the fermentation of Streptomyces peucetius, followed by extraction and purification processes. The compound is then chemically modified to produce daunorubicin citrate.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces peucetius. The fermentation broth is processed to extract daunorubicin, which is then converted to its citrate form through chemical reactions involving citric acid .
Chemical Reactions Analysis
Types of Reactions: Daunorubicin citrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Daunorubicin can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include daunorubicin derivatives with modified functional groups, which can exhibit different pharmacological properties .
Mechanism of Action
Daunorubicin citrate exerts its effects by intercalating between DNA base pairs, which results in the uncoiling of the DNA helix and inhibition of DNA synthesis . It also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . Additionally, daunorubicin generates free radicals that cause damage to cellular components, contributing to its cytotoxic effects .
Similar Compounds:
Doxorubicin: Similar to daunorubicin, doxorubicin is an anthracycline antibiotic used in chemotherapy.
Epirubicin: Another anthracycline antibiotic, epirubicin, is used to treat breast cancer and other solid tumors.
Uniqueness: this compound is unique in its specific use for treating acute myeloid leukemia and acute lymphoblastic leukemia.
Properties
| 371770-68-2 | |
Molecular Formula |
C33H37NO17 |
Molecular Weight |
719.6 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1 |
InChI Key |
VNTHYLVDGVBPOU-QQYBVWGSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| 371770-68-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



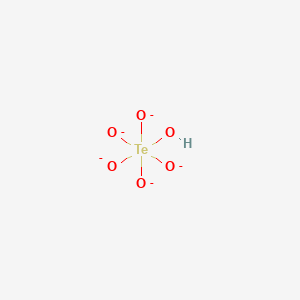
![2-acetamidoacetic acid;4-[(E)-[(4-carbamimidoylphenyl)hydrazinylidene]methyl]benzenecarboximidamide](/img/structure/B1244152.png)
![(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-4-methylpentanamide](/img/structure/B1244158.png)
